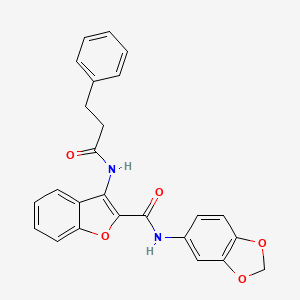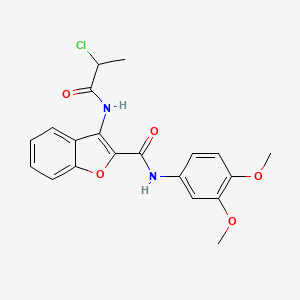
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide, also known as NBD-PPBFC, is a novel synthetic compound with a range of potential applications in scientific research. It is an important tool in the study of biological systems, and has been used to explore the mechanisms of action of various drugs and to probe the biochemical and physiological effects of certain molecules.
科学的研究の応用
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has a range of potential applications in scientific research. It has been used to study the mechanism of action of various drugs, to explore the biochemical and physiological effects of certain molecules, and to investigate the structure-activity relationships of various compounds. In addition, N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has been used to investigate the interactions between proteins and other molecules, and to probe the interactions between different proteins.
作用機序
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a cascade of biochemical reactions that ultimately lead to the desired effects. It is thought that N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide binds to certain proteins, which then activates other proteins and enzymes, resulting in the desired effect.
Biochemical and Physiological Effects
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, the compound has been shown to have neuroprotective and neuroregenerative effects, and to reduce the symptoms of certain neurological conditions.
実験室実験の利点と制限
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is stable in a variety of conditions. In addition, N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is non-toxic and has a low potential for side effects. However, the compound has some limitations, such as its relatively short half-life and its limited solubility in water.
将来の方向性
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has a range of potential applications in scientific research, and there are many potential future directions for its use. Some potential future directions include further exploration of its mechanism of action, investigation of its effects on other biological systems, and development of novel therapeutic applications. In addition, further research could be conducted to explore the interactions between N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide and other molecules, and to identify new potential uses for the compound.
合成法
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide can be synthesized from a variety of starting materials, including benzodioxole, 3-phenylpropanamide, and benzofuran-2-carboxylic acid. The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide involves a multi-step process in which the starting materials are reacted with a base, such as sodium hydroxide, to form the intermediate product, N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide. This intermediate product is then reacted with an acid, such as hydrochloric acid, to form the final product, N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-22(13-10-16-6-2-1-3-7-16)27-23-18-8-4-5-9-19(18)32-24(23)25(29)26-17-11-12-20-21(14-17)31-15-30-20/h1-9,11-12,14H,10,13,15H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVVUQNYYQOCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490460.png)
![2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6490462.png)

![2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6490466.png)
![N-(4-bromo-2-fluorophenyl)-2-[(6-{[(4-methylphenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B6490471.png)


![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490508.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490525.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6490531.png)